

Comparative analysis of niclosamide and rapamycin as mTOR inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Niclosamide*

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A Comparative Analysis of **Niclosamide** and Rapamycin as mTOR Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of two prominent mTOR inhibitors, **niclosamide** and rapamycin, to assist researchers in selecting the appropriate compound for their studies. The comparison covers their mechanisms of action, specificity, and potency, supported by quantitative data and detailed experimental protocols.

Performance Comparison: Niclosamide vs. Rapamycin

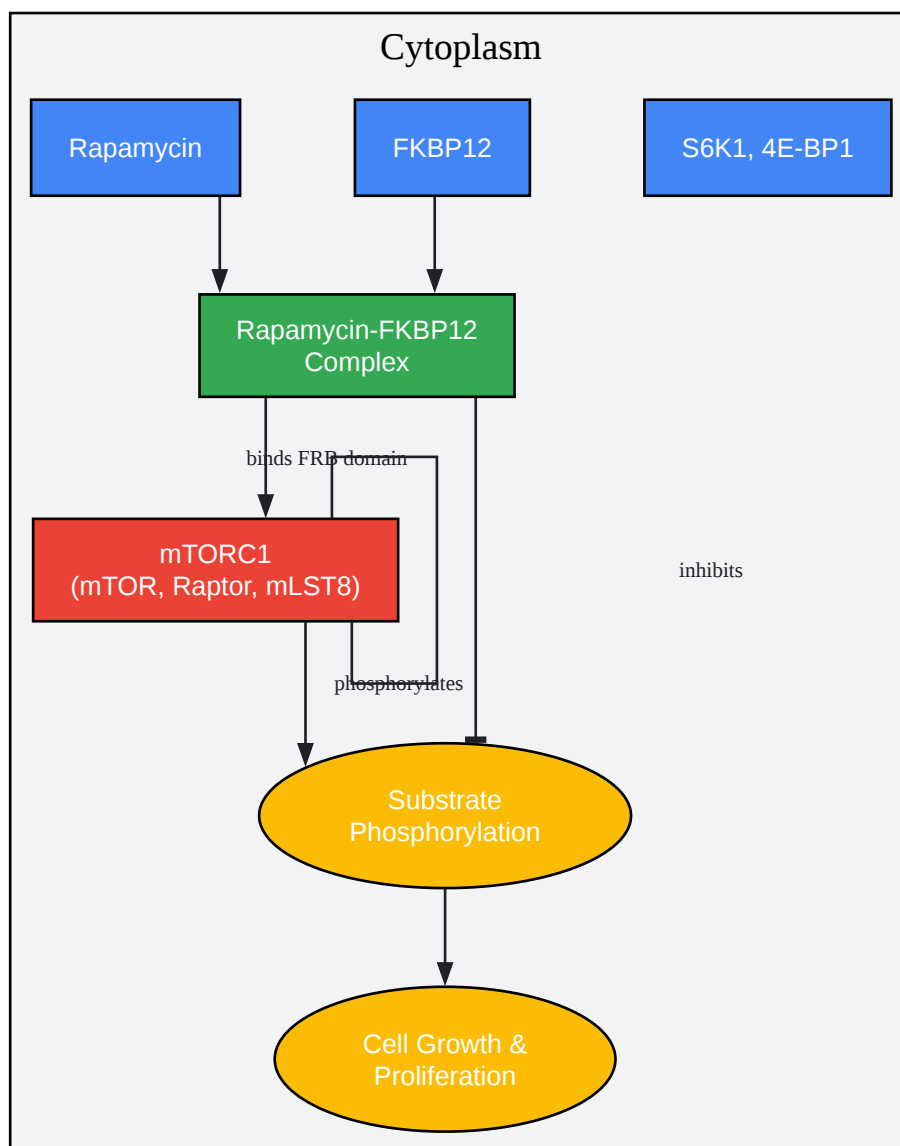
Feature	Niclosamide	Rapamycin
Mechanism of Action	Indirect mTORC1 inhibitor. Functions as a protonophore, disrupting lysosomal and cytoplasmic pH, and as a mitochondrial uncoupler, leading to AMPK activation.[1] [2][3][4] Does not directly inhibit mTOR kinase activity.[1]	Allosteric mTORC1 inhibitor. Forms a complex with FKBP12, which then binds to the FRB domain of mTOR, preventing substrate phosphorylation.[5][6][7][8]
Target Specificity	Primarily inhibits mTORC1.[1] Does not affect mTORC2.[1] Also inhibits other signaling pathways including Wnt/ β -catenin, STAT3, and NF- κ B.[2] [9][10]	Highly specific for mTORC1 upon acute exposure.[11] Chronic exposure can inhibit mTORC2 assembly and function in certain cell types.[1] [11]
IC50 (Inhibition)	~1.59 μ M (HIF1 α signaling)[2]	~0.1 nM (mTORC1 kinase activity in HEK293 cells)[5][12]
IC50 (Cell Viability)	0.153 μ M (SUM159 cells)[13], 1.07 μ M (MDA-MB-231 cells) [13], 1.339 μ M (TGF- β 1-induced A549 cells)[14], 1.625 μ M (DHLF-IPF cells)[14]	Highly variable. 2 nM (T98G cells)[5], 1 μ M (U87-MG cells) [5], >25 μ M (U373-MG cells)[5]

Signaling Pathways and Mechanisms of Action

The mechanisms by which **niclosamide** and rapamycin inhibit mTORC1 signaling are fundamentally different. Rapamycin acts as a direct, allosteric inhibitor, whereas **niclosamide's** effects are indirect, stemming from its broader cellular activities.

Rapamycin's Mechanism of Action

Rapamycin forms a gain-of-function complex with the intracellular protein FKBP12. This complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, preventing the association of mTORC1 with its downstream substrates, such as S6K1 and 4E-BP1, thereby inhibiting their phosphorylation.[6][7][8]



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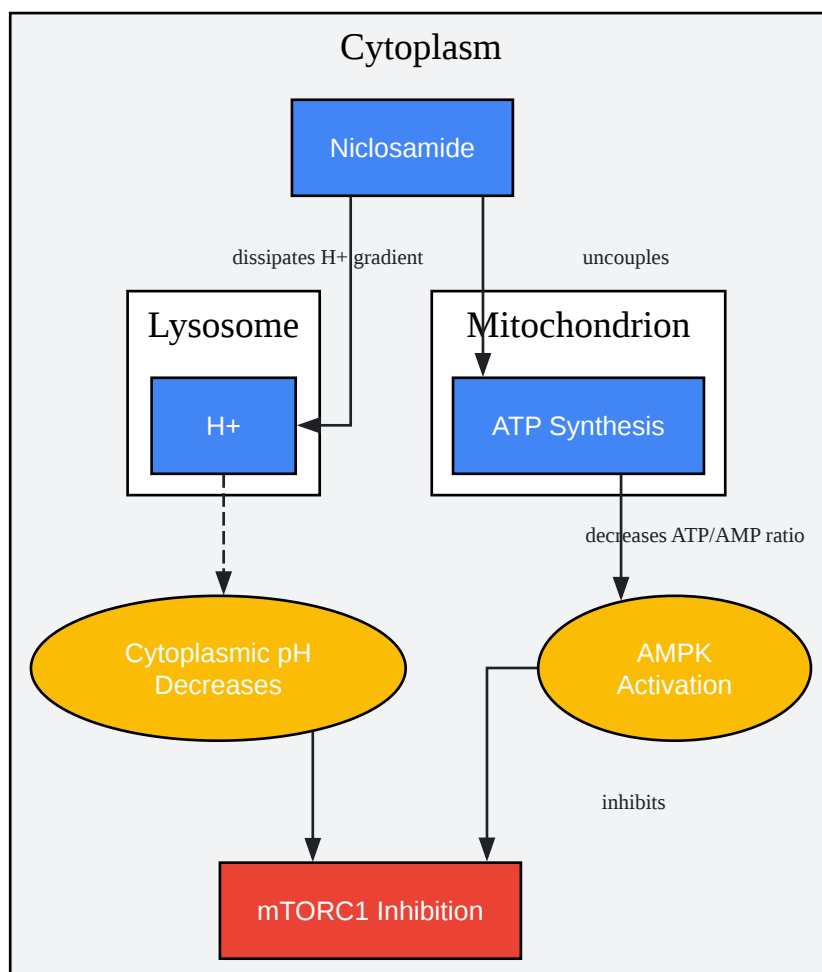
Caption: Rapamycin allosterically inhibits mTORC1 signaling.

Niclosamide's Proposed Mechanisms of Action

Niclosamide's inhibition of mTORC1 is indirect and can occur through at least two proposed mechanisms:

- Protonophoric Activity: **Niclosamide** acts as a protonophore, dissipating proton gradients across lysosomal membranes. This leads to an increase in lysosomal pH and a decrease in cytoplasmic pH, which in turn inhibits mTORC1 signaling.^{[1][2][3]}

- Mitochondrial Uncoupling: **Niclosamide** can uncouple oxidative phosphorylation in mitochondria, leading to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which then inhibits mTORC1.[2]
[4]



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Caption: **Niclosamide** indirectly inhibits mTORC1 via two main pathways.

Experimental Protocols

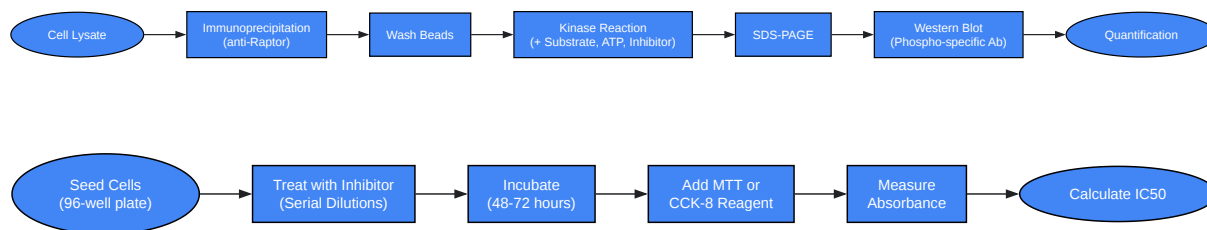
In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.

Methodology:

- Immunoprecipitation of mTORC1:
 - Culture cells (e.g., HEK293T) to 80-90% confluency.[\[15\]](#)
 - Lyse cells in CHAPS-containing lysis buffer supplemented with protease and phosphatase inhibitors.[\[15\]](#)[\[16\]](#)
 - Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 2-3 hours at 4°C.[\[15\]](#)
 - Add Protein A/G sepharose beads and incubate for an additional hour to capture the antibody-mTORC1 complex.[\[15\]](#)
 - Wash the beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.[\[15\]](#)
- Kinase Reaction:
 - Resuspend the beads containing the immunoprecipitated mTORC1 in kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[\[17\]](#)
 - Add a purified recombinant substrate, such as GST-4E-BP1 (150 ng) or inactive S6K1 (1 µg).[\[17\]](#)[\[18\]](#)
 - Initiate the reaction by adding ATP to a final concentration of 100-500 µM.[\[17\]](#)[\[18\]](#)
 - Incubate the reaction mixture at 30-37°C for 20-30 minutes with gentle agitation.[\[17\]](#)[\[18\]](#)
- Detection:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389).

- Detect the signal using chemiluminescence and quantify the band intensity.



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- To cite this document: BenchChem. [Comparative analysis of niclosamide and rapamycin as mTOR inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684120#comparative-analysis-of-niclosamide-and-rapamycin-as-mtor-inhibitors]

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